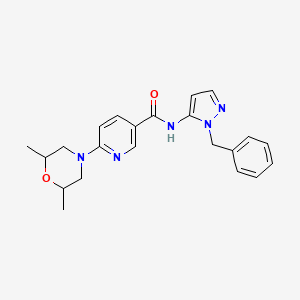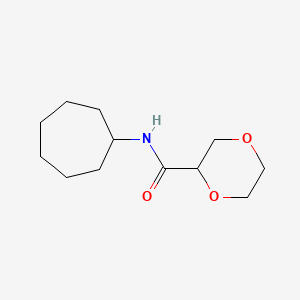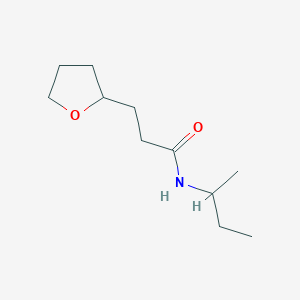
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one, also known as CPI-1189, is a novel compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the pyrrolidine class of drugs and has been shown to exhibit a range of biological activities. CPI-1189 has been the subject of several scientific studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
The mechanism of action of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one is not fully understood. However, it is thought to act through several different pathways. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to inhibit the activity of several enzymes involved in inflammation and pain, such as cyclooxygenase-2 and phospholipase A2. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has also been shown to reduce the growth of tumor cells in vitro and in vivo. In addition, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has several advantages for use in lab experiments. It has been shown to be effective in a range of different animal models of disease, making it a versatile tool for studying disease mechanisms and potential treatments. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one is also relatively easy to synthesize, making it readily available for use in experiments. However, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has some limitations. It has been shown to have poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has not been extensively studied in humans, so its safety and efficacy in humans is not fully understood.
未来方向
There are several future directions for research on 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one. One area of interest is the potential use of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one in the treatment of addiction and substance abuse disorders. Another area of interest is the potential use of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one and to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one is a complex process that involves several steps. The first step in the synthesis involves the preparation of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(cyclopropylmethyl)pyrrolidin-2-one to yield 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one. This synthesis method has been optimized and modified to improve the yield and purity of the final product.
科学研究应用
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, 1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one has been shown to have potential as a treatment for addiction and substance abuse disorders.
属性
IUPAC Name |
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-9-16(12-20(17)10-13-5-6-13)18(22)19-8-7-14-3-1-2-4-15(14)11-19/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMDKFEYOYYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)










